2-(Benzyloxy)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

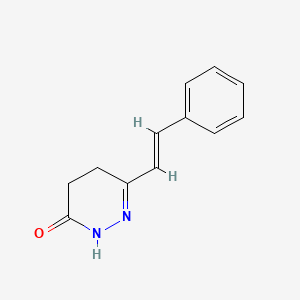

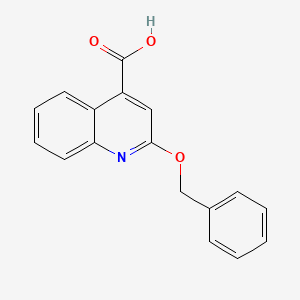

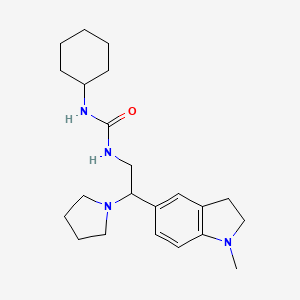

“2-(Benzyloxy)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 233693-43-1 . It has a molecular weight of 279.3 . The IUPAC name for this compound is 2-(benzyloxy)quinoline-4-carboxylic acid . It is typically stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)quinoline-4-carboxylic acid” is represented by the InChI code: 1S/C17H13NO3/c19-17(20)14-10-16(18-15-9-5-4-8-13(14)15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20) .Physical And Chemical Properties Analysis

“2-(Benzyloxy)quinoline-4-carboxylic acid” is a gray powder . It has a melting point of 97–99°C . The IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .Scientific Research Applications

Antibacterial Activity

Quinoline-4-carboxylic acid derivatives have been found to display significant antibacterial activity . For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good antibacterial activity against Staphylococcus aureus . Some compounds, such as 5a4 and 5a7, have shown the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

Anticancer Activity

Phenylquinoline-4-carboxylic acid derivatives have been highlighted for their potential anticancer activities . These compounds could be promising candidates for drug development in the field of oncology .

Anti-inflammatory Activity

Phenylquinoline-4-carboxylic acid derivatives have also been noted for their anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Antiviral Activity

These derivatives have also been recognized for their antiviral activities . This indicates potential use in the development of antiviral drugs .

Alkaline Phosphatase Inhibitors

Quinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors . This suggests potential applications in the treatment of diseases related to alkaline phosphatase activity .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry , suggesting that quinoline-4-carboxylic acid and its derivatives could be important in the development of new drugs.

Safety and Hazards

The safety information for “2-(Benzyloxy)quinoline-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The lipophilicity of a compound can influence its pharmacokinetic properties, including absorption and distribution .

Result of Action

Quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)quinoline-4-carboxylic acid. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution .

properties

IUPAC Name |

2-phenylmethoxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17(20)14-10-16(18-15-9-5-4-8-13(14)15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOMYFTRFQJLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)

![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)

![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)

![Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2885711.png)

![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885713.png)

![2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2885719.png)